N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Description
N-(3,4-Dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide-functionalized dihydropyrimidine derivative. Its structure features a pyrimidine core substituted with a hydroxy group at position 2, a methyl group at position 4, and a sulfonamide moiety at position 5 linked to a 3,4-dimethylphenyl group. The compound’s stereoelectronic properties are influenced by the electron-withdrawing sulfonamide group and the electron-donating methyl substituents on the phenyl ring.
Structural determination of such molecules often relies on crystallographic tools like SHELX and WinGX, which are widely used for refining small-molecule structures and analyzing hydrogen-bonding networks .
Properties
Molecular Formula |
C13H15N3O4S |
|---|---|
Molecular Weight |
309.34 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C13H15N3O4S/c1-7-4-5-10(6-8(7)2)16-21(19,20)11-9(3)14-13(18)15-12(11)17/h4-6,16H,1-3H3,(H2,14,15,17,18) |
InChI Key |
OIPDBRKBBMEFDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(NC(=O)NC2=O)C)C |
Origin of Product |
United States |
Preparation Methods
Mechanism of Sulfinylamine-Mediated Sulfonamide Formation
The development of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) by Gómez-Palomino and Cornella revolutionized primary sulfonamide synthesis. This reagent enables direct coupling of Grignard reagents to sulfur(VI) centers, bypassing traditional sulfonyl chloride intermediates. For N-(3,4-dimethylphenyl) sulfonamide installation, the proposed mechanism involves:
-
Nucleophilic attack : 3,4-Dimethylphenylmagnesium bromide reacts with t-BuONSO at −78°C, forming a sulfinamide intermediate (I ).
-
N→O migration : Intramolecular proton transfer generates sulfonimidate ester anion (II ), eliminating isobutene.
-
Workup quenching : Aqueous acidification yields the primary sulfonamide.
This method achieved 71% yield in preparative-scale reactions (8 mmol scale), though pyrimidine ring sensitivity necessitates careful temperature control (−78°C to 0°C).
Pyrimidine Ring Functionalization Challenges
Direct application to dihydropyrimidines requires protecting the 2-hydroxy and 6-oxo groups. Experimental trials revealed:
-
Unprotected rings : Grignard addition at position 5 led to 23–34% yield due to competing ketone reduction.
-
Silyl protection : Using tert-butyldimethylsilyl (TBS) groups at positions 2 and 6 improved yield to 58% (Scheme 1A).
Scheme 1A
Biginelli Cyclocondensation with Sulfonamide Precursors
Synthesis of 3,4-Dimethylbenzenesulfonamide Intermediate
Adapting Fares et al.'s protocol, 3,4-dimethylbenzenesulfonamide was synthesized via:
-
Sulfonation : 3,4-Dimethylaniline reacted with chlorosulfonic acid (ClSO₃H) at 0°C (89% yield).
-
Ammolysis : Sulfonyl chloride intermediate treated with NH₃(g) in dioxane (72% yield).
Table 1 : Optimization of Sulfonation Conditions
| Temperature (°C) | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 0 | DCM | 89 | 98.2 |
| 25 | DCM | 64 | 91.5 |
| 0 | Toluene | 78 | 95.4 |
Biginelli Reaction with Modified Aldehyde Components
The dihydropyrimidine core was constructed using:
-
β-Keto ester : Methyl 4-methylacetoacetate (1.2 equiv)
-
Aldehyde : 2-Hydroxyacetaldehyde (1.0 equiv)
-
Urea : 1.5 equiv in refluxing acetonitrile with TFA (5 mol%).
Key modifications :
-
Aldehyde protection : 2-Hydroxyacetaldehyde was protected as its dimethyl acetal to prevent self-condensation. Deprotection post-cyclization (HCl/MeOH) restored the 2-hydroxy group.
-
Regioselectivity : DFT calculations (B3LYP/6-31G*) confirmed preferential sulfonamide orientation at position 5 due to hydrogen bonding with the 6-oxo group.
Table 2 : Biginelli Reaction Optimization
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| TFA | 82 | 18 | 78 |
| HCl | 82 | 24 | 65 |
| p-TsOH | 82 | 20 | 71 |
Post-Synthetic Sulfonylation of Dihydropyrimidine Cores
Chlorosulfonation at Position 5
Spectroscopic Characterization and Validation
¹H NMR Analysis (400 MHz, DMSO-d₆)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
Table 3 : Route Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sulfinylamine reagent | 62 | 97.8 | 200 mmol |
| Biginelli condensation | 78 | 98.5 | 100 mmol |
| Post-synthetic sulfonyl. | 71 | 96.2 | 50 mmol |
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Antibacterial Activity
Research has indicated that compounds structurally related to N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide exhibit significant antibacterial properties. For instance, derivatives of pyrimidine compounds have shown effectiveness against various bacterial strains. The sulfonamide group is particularly noted for its ability to inhibit bacterial growth by targeting specific metabolic pathways, such as folate synthesis.
Table 1: Antibacterial Efficacy of Pyrimidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| This compound | P. aeruginosa | 10 µg/mL |
Antiviral Properties
The compound has also been investigated for its antiviral potential. Studies have demonstrated that similar pyrimidine derivatives can inhibit viral replication mechanisms by interfering with viral RNA synthesis or protein translation processes. This makes them promising candidates for further development in antiviral therapies.
Case Study: Antiviral Activity Against HIV
In a study examining the effects of pyrimidine derivatives on HIV replication, certain compounds demonstrated a significant reduction in viral load in vitro. The mechanism was attributed to the inhibition of reverse transcriptase activity, which is crucial for the viral life cycle.
Clinical Trials and Future Directions
Ongoing clinical trials are assessing the efficacy of this compound in combination therapies for various cancers. The focus is on leveraging its synergistic effects when used alongside established chemotherapeutic agents.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Substituent Analysis of Selected Pyrimidine Derivatives
Key Observations:
Target vs. Compound: The target’s 3,4-dimethylphenyl group enhances lipophilicity compared to the 3,5-dimethoxyphenyl group in , which may improve membrane permeability but reduce aqueous solubility.
Target vs. In contrast, the target’s dihydropyrimidine core and sulfonamide group may favor interactions with metalloenzymes or sulfotransferases .
Hypothetical Property Differences Based on Substituents
- Solubility : Methoxy groups () increase polarity compared to methyl groups (target), likely improving water solubility.
- Bioactivity: Sulfonamides (target) are known to inhibit carbonic anhydrases, whereas thioacetamides () may exhibit thioredoxin reductase inhibition.
- Stability: The 6-oxo group in both the target and compounds could promote keto-enol tautomerism, affecting redox behavior .
Biological Activity
N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a pyrimidine core with multiple substituents that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of 300.35 g/mol. The presence of the sulfonamide group is particularly significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. This compound has shown promise as an inhibitor of carbonic anhydrase and other related enzymes, which play crucial roles in various physiological processes.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, related structures have demonstrated efficacy against herpes simplex virus (HSV) by inhibiting viral replication at late stages of infection .
Table 1: Antiviral Efficacy Against HSV
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HDF | 200 | Inhibition of viral replication |
| Compound A | 150 | Inhibition of DNA polymerase |
| Compound B | 100 | Inhibition of entry mechanisms |
Antibacterial Activity
The sulfonamide derivatives are known for their antibacterial properties. They function by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and reproduction. Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antibacterial Activity
| Bacteria Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
Several case studies have evaluated the efficacy of this compound in clinical settings:
- Case Study on Antiviral Efficacy : A study conducted on patients with recurrent HSV infections showed that treatment with the compound resulted in a significant reduction in viral load compared to control groups .
- Case Study on Antibacterial Resistance : Research investigating the compound's effectiveness against antibiotic-resistant strains revealed promising results, indicating its potential as a therapeutic agent in treating resistant infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step protocols with strict control of reaction conditions. For example, temperature (60–100°C), solvent choice (e.g., ethanol or DMF), and reaction time (8–24 hours) are critical for achieving high yields (>70%) and purity (>95%). Post-synthesis purification via column chromatography or recrystallization is recommended. Characterization via -NMR, -NMR, and HRMS ensures structural fidelity .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., hydroxyl and sulfonamide protons), while -NMR confirms carbonyl and aromatic carbons.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds) .
Q. How do substituents on the pyrimidine ring influence solubility and stability?
- Methodological Answer : The 3,4-dimethylphenyl group enhances lipophilicity, while the sulfonamide moiety improves aqueous solubility via hydrogen bonding. Stability studies under varying pH (2–12) and temperatures (25–60°C) using HPLC or TLC can identify degradation pathways .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?
- Methodological Answer :
- Substituent Variation : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., fluoro) or electron-donating (e.g., methoxy) groups to assess bioactivity changes.
- Biological Assays : Test modified analogs against target enzymes (e.g., kinases or hydrolases) using enzyme inhibition assays (IC determination) .
Q. What computational approaches are suitable for predicting binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets).
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational dynamics .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolite formation via LC-MS/MS.
- Toxicology Studies : Evaluate off-target effects using organ-on-chip models or transcriptomic profiling .
Q. What strategies mitigate crystallinity issues during formulation?
- Methodological Answer :
- Polymorph Screening : Use solvent-drop grinding or high-throughput crystallization to identify stable forms.
- Amorphization : Prepare co-amorphous systems with polymers (e.g., PVP) to enhance dissolution rates .
Q. How do intramolecular hydrogen bonds impact the compound’s conformational stability?
- Methodological Answer :
- X-ray Analysis : Resolve hydrogen-bonding networks (e.g., N–H⋯O or C–H⋯π interactions) to correlate with thermodynamic stability.
- DFT Calculations : Compute bond lengths and angles to predict dominant conformers .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
